molecular formula C14H12N2O4S B4557881 N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)ethanediamide

N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)ethanediamide

Cat. No.: B4557881
M. Wt: 304.32 g/mol
InChI Key: ZTPWIIWQKKIGFT-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)ethanediamide is a useful research compound. Its molecular formula is C14H12N2O4S and its molecular weight is 304.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.05177804 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)ethanediamide and its derivatives have been explored for their utility in the synthesis of complex molecules. Research has shown that certain derivatives can participate in regio- and stereoselective concurrent oxidations, leading to the production of enantiopure diols. This process utilizes microbial cells, presenting a green and simple method for obtaining valuable chemical intermediates (X. Jia, Yi Xu, Zhi Li, 2011).

Environmental Applications

In the context of environmental remediation, derivatives of this compound have been developed to address challenges such as the removal of heavy metals from acid mine drainage. These derivatives exhibit the capacity to selectively and irreversibly bind to and precipitate toxic metals, significantly lowering their concentrations in contaminated water sources (M. Matlock, B. Howerton, D. Atwood, 2002).

Biological Activities

On the biological front, certain benzodioxole and thiophene-containing compounds have shown significant cytotoxicity against cancer cell lines, suggesting their potential in cancer research. For instance, derivatives isolated from Tephrosia calophylla displayed notable cytotoxicity, underscoring the therapeutic promise of these compounds in oncology (S. Ganapaty, G. Srilakshmi, S. T. Pannakal, Hafizur Rahman, H. Laatsch, R. Brun, 2009).

Photocatalytic Applications

Furthermore, the structure of this compound and its analogs have been modified to enhance their photocatalytic properties, facilitating the selective synthesis of valuable chemical compounds. This illustrates the compound's utility in green chemistry and sustainable chemical processes (M. J. Lima, Adrián M. T. Silva, Cláudia G. Silva, J. Faria, 2017).

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c17-13(15-7-10-2-1-5-21-10)14(18)16-9-3-4-11-12(6-9)20-8-19-11/h1-6H,7-8H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPWIIWQKKIGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.